molecular formula C18H18ClFN2O2 B4721461 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine

1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine

Cat. No. B4721461
M. Wt: 348.8 g/mol
InChI Key: CUPDCKRMWCKXFL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine, commonly known as CPP-115, is a piperazine derivative that has been studied extensively for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which has been linked to a variety of therapeutic effects.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase, which is responsible for the breakdown of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain. This leads to increased levels of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain, which has been linked to a variety of therapeutic effects. 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain resulting from CPP-115 administration have been linked to a variety of biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced anxiety-like behavior, and anticonvulsant effects. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its potency as a 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase inhibitor, which allows for lower doses to be used in experimental settings. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing in some experimental paradigms.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine transaminase inhibitors. Another area of interest is the use of CPP-115 in combination with other drugs for the treatment of epilepsy, anxiety disorders, and substance use disorders. Finally, there is interest in the use of CPP-115 as a tool for studying the role of 1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine in the brain and its potential therapeutic applications.

Scientific Research Applications

CPP-115 has been studied extensively for its potential therapeutic applications, including the treatment of epilepsy, anxiety disorders, and substance use disorders. In animal studies, CPP-115 has been shown to have anticonvulsant effects and to reduce anxiety-like behavior. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-4-3-5-15(12-14)21-8-10-22(11-9-21)18(23)13-24-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPDCKRMWCKXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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